molecular formula C21H18FN3O3S B2356182 N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-70-5

N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2356182
CAS No.: 900003-70-5
M. Wt: 411.45
InChI Key: WRZUMJQZRKUADU-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a thioacetamide moiety at position 2. The acetamide group is further substituted with a 2-fluorophenyl ring.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-2-11-25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-12-17(26)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZUMJQZRKUADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is C21H18FN3O3S, with a molecular weight of 411.45 g/mol. The compound features a benzofuro-pyrimidine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H18FN3O3S
Molecular Weight411.45 g/mol
IUPAC NameN-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and enzymes that are overexpressed in cancerous cells, leading to reduced cell proliferation and increased apoptosis.

Efficacy in Preclinical Studies

Recent research has highlighted the efficacy of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in various in vitro and in vivo models:

  • Anticancer Activity : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects. For example, it showed an IC50 value of approximately 0.5 μM against breast cancer cells (MCF7) and 0.8 μM against lung cancer cells (A549) .
  • Antifungal Activity : The compound was also tested against Fusarium oxysporum, a pathogenic fungus. Results indicated an IC50 value of 0.42 mM, suggesting moderate antifungal activity .

Case Studies

Case Study 1: Breast Cancer Cell Lines
In a study evaluating the effects of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide on MCF7 cells, researchers observed:

  • Cell Viability : A reduction in cell viability by 70% after 48 hours of treatment.
  • Mechanism : The study indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties:

  • Tested Organism : Fusarium oxysporum.
  • Findings : The compound inhibited fungal growth effectively at concentrations above 0.5 mM, demonstrating potential as a therapeutic agent for fungal infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzofuropyrimidinone vs. Thienopyrimidine and Pyridopyrimidine
  • N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-benzofuropyrimidin-2-yl)sulfanyl]acetamide (): Shares the benzofuropyrimidinone core but replaces the 2-fluorophenyl with a 3,4-difluorophenyl group. The additional fluorine may enhance electronegativity and metabolic stability but reduce solubility compared to the monosubstituted analog .
  • Pyrido[2,3-d]pyrimidin Derivatives (): Replaces the benzofuran ring with a pyridine ring, altering electronic properties.
  • Thieno[2,3-d]pyrimidin Derivatives (): Substitutes oxygen in benzofuran with sulfur (thiophene), reducing π-electron density. The allyl and 5-methylfuran groups may increase lipophilicity but decrease metabolic stability .
Key Implications
  • Benzofuropyrimidinones exhibit stronger hydrogen-bonding capacity due to the oxygen-rich fused ring, whereas thienopyrimidines may engage in hydrophobic interactions via sulfur .
  • Pyridopyrimidines offer nitrogen-based hydrogen-bonding sites, enhancing solubility in polar environments .

Substituent Effects

Fluorophenyl vs. Chlorophenyl and Cyanophenyl
  • N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-benzofuropyrimidin-2-yl]sulfanyl]acetamide (): Chlorine increases lipophilicity (ClogP ~3.5 vs.
  • N-(3,4-Difluorophenyl) Analogs ():

    • Dual fluorine substitution may enhance target affinity (e.g., kinase inhibition) but could reduce oral bioavailability due to higher polarity .
  • Cyanophenyl Derivatives (): Cyano groups (-CN) are strong electron-withdrawing moieties, stabilizing the acetamide group but increasing susceptibility to nucleophilic attack .
Propyl vs. Allyl and Benzyl Groups
  • The 3-propyl group in the target compound balances flexibility and hydrophobicity, while allyl () or benzyl () substituents introduce rigidity or steric hindrance, respectively .

Pharmacological Implications

  • Antimicrobial Potential: Structural analogs with naphthyl or thienyl groups (e.g., ) exhibit activity against bacterial targets, suggesting the target compound may share similar mechanisms .
  • Kinase Inhibition: The benzofuropyrimidinone core is structurally analogous to kinase inhibitors targeting EGFR or VEGFR, where the 2-fluorophenyl group may modulate selectivity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound ID Core Structure Substituents (Positions) Molecular Weight LogP (Predicted)
Target Compound Benzofuro[3,2-d]pyrimidinone 3-propyl, 2-(2-fluorophenyl)thioacetamide 443.47 g/mol ~3.2
Benzofuro[3,2-d]pyrimidinone 3-propyl, 2-(3,4-difluorophenyl) 461.45 g/mol ~3.5
Thieno[2,3-d]pyrimidin 3-allyl, 5-methylfuran, 2-(2-methylphenyl) 465.54 g/mol ~4.1
Benzofuro[3,2-d]pyrimidinone 3-(2-fluorophenyl), 2-(2-chlorophenyl) 483.92 g/mol ~3.8

Table 2: Hypothetical Bioactivity Based on Analogs

Compound Type Potential Activity Supporting Evidence
Benzofuropyrimidinones Kinase inhibition, Antimicrobial
Thienopyrimidines Anticancer, Anti-inflammatory
Pyridopyrimidines CNS-targeted therapies

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